Home > Products > Screening Compounds P5081 > N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide -

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Catalog Number: EVT-4288417
CAS Number:
Molecular Formula: C26H27N3O4S
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pioglitazone Hydrochloride

Compound Description: Pioglitazone hydrochloride, chemically (±)-5-{p-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione hydrochloride, is an oral antidiabetic agent that primarily acts by reducing insulin resistance. It is commonly used in managing type 2 diabetes mellitus, also known as non-insulin-dependent diabetes mellitus (NIDDM) or adult-onset diabetes.

Relevance: While Pioglitazone hydrochloride does not share direct structural similarities with N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, it is mentioned alongside Glimepiride in a paper discussing the simultaneous determination of these two drugs. This context suggests the paper is exploring analytical techniques for quantifying medications, potentially hinting at a pharmaceutical research interest in compounds like N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.

Glimepiride

Compound Description: Glimepiride, with the IUPAC name trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide, is a sulfonylurea antihyperglycemic agent that can be administered as a single daily dose. It functions by stimulating insulin release from pancreatic β-cells and potentially through extrapancreatic mechanisms.

3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides

Compound Description: This group of compounds was synthesized and studied for their antimicrobial activity. The research focuses on structural modifications of the thieno(2,3-d)pyrimidine core, particularly at the 2-, N-, and 6-positions.

Relevance: 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides share a carboxamide functional group with N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Additionally, both compound groups are explored for their biological activities, suggesting an interest in amide-containing molecules for medicinal chemistry applications.

trans-N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide (1t)

Compound Description: This compound is a potent and orally active NK1 antagonist that exists as separable and stable (R)- and (S)-atropisomers due to restricted rotation around the -C(6)-C(=O)- bond. The paper explores the stereochemical requirements for activity at the tachykinin NK1 receptor.

Relevance: This compound, like N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, possesses a benzyl group and a carboxamide function. The focus on atropisomerism in this study highlights the importance of stereochemistry in drug design, a factor that could be relevant to understanding the activity of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide as well.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p, ZENECA ZD3523)

Compound Description: This compound is a potent, orally active leukotriene receptor antagonist currently under clinical evaluation. The research focuses on the synthesis and structure-activity relationships of fluorinated 3-benzyl-5-indolecarboxamides, emphasizing the importance of the (R)-enantiomer for optimal activity.

Relevance: Structurally, this compound shares a benzamide core and a sulfonamide group with N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Both are also investigated for their pharmaceutical potential, suggesting a common interest in these functional groups for drug development.

1-(4-aminocyclohexyl)-1,3-dihydro-2H-benzimidazol-2-one Derivatives

Compound Description: These compounds are designed and synthesized as nociceptin analogues and ligands for the treatment of pain. The research explores the structure-activity relationships of these derivatives, with various substituents on the cyclohexyl and benzimidazolone rings being investigated for their impact on binding affinity and analgesic properties.

Relevance: While the overall structure differs, this compound class, like N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, represents an exploration of amide derivatives for potential therapeutic applications. This shared research focus on amide-based molecules for drug discovery suggests a common interest in exploring the biological activities of these compounds.

4-{[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: This compound is a potent, allosteric, noncompetitive HIV entry inhibitor that targets the CCR5 receptor. It exhibits a unique mechanism of action, blocking the binding of chemokine MIP-1α but not RANTES, while still inhibiting the calcium response effects of CCR5 activation by both chemokines.

Relevance: Although structurally distinct, both 873140 and N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide illustrate the exploration of complex organic molecules for pharmaceutical purposes. The focus on receptor antagonism and HIV entry inhibition in the study of 873140 highlights the potential for structurally diverse compounds to target specific biological pathways, which may be relevant to understanding the potential applications of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide as well.

(2S)-3-(4-(benzyloxy)phenyl)-2-((1-methyl-3-oxo-3-phenylpropenyl)amino)propionic acid (2)

Compound Description: This compound was identified as a structurally novel PPARγ agonist through in vitro PPARγ binding and functional assays. Further research explored its structure-activity relationship, leading to the discovery of a series of potent antihyperglycemic and antihyperlipidemic agents.

Relevance: Compound (2) and N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide both contain a benzyl group, highlighting this moiety's relevance in designing bioactive molecules. Furthermore, both studies focus on structure-activity relationships and biological activity, signifying a common theme of exploring new chemical entities for therapeutic applications.

Properties

Product Name

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C26H27N3O4S/c1-19-8-12-23(13-9-19)29-18-21(16-25(29)30)26(31)27-22-10-14-24(15-11-22)34(32,33)28(2)17-20-6-4-3-5-7-20/h3-15,21H,16-18H2,1-2H3,(H,27,31)

InChI Key

LDNWCBUILDOMKW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.